Methylene blue pentahydrate
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Overview
Description
Methylene blue pentahydrate is a crystalline form of methylene blue, a heterocyclic aromatic chemical compound with the chemical formula C₁₆H₁₈N₃SCl. It was first synthesized in 1876 by Heinrich Caro. Methylene blue is widely used in various fields, including chemistry, biology, and medicine, due to its distinctive blue color and redox properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylene blue pentahydrate can be synthesized through the recrystallization of methylene blue in hydrochloric acid aqueous solution. The pentahydrate form is obtained by controlling the water content and temperature during the recrystallization process .
Industrial Production Methods: Industrial production of this compound involves the same principles as laboratory synthesis but on a larger scale. The process includes the careful control of temperature and humidity to ensure the formation of the pentahydrate crystalline state .
Chemical Reactions Analysis
Types of Reactions: Methylene blue pentahydrate undergoes various chemical reactions, including oxidation, reduction, and photodegradation.
Common Reagents and Conditions:
Oxidation: Methylene blue can be oxidized by various oxidizing agents, such as hydrogen peroxide.
Reduction: It can be reduced to leukomethylene blue using reducing agents like sodium dithionite.
Photodegradation: Methylene blue undergoes photodegradation in the presence of light and oxygen, leading to the formation of colorless products.
Major Products Formed:
Oxidation: Oxidized methylene blue.
Reduction: Leukomethylene blue.
Photodegradation: Colorless degradation products.
Scientific Research Applications
Methylene blue pentahydrate has a wide range of applications in scientific research:
Mechanism of Action
Methylene blue exerts its effects through several mechanisms:
Redox Reactions: It acts as an electron donor and acceptor, participating in redox reactions.
Enzyme Inhibition: Inhibits guanylate cyclase, reducing cyclic GMP levels and affecting vascular smooth muscle relaxation.
Mitochondrial Function: Stabilizes mitochondrial function and reduces the generation of reactive oxygen species.
Comparison with Similar Compounds
Methylene blue pentahydrate is unique compared to other similar compounds due to its specific crystalline form and hydration state. Similar compounds include:
Leukomethylene blue: The reduced form of methylene blue.
Azure B: A related dye with similar staining properties.
Thionine: Another phenothiazine dye with similar redox properties.
This compound stands out due to its stability and specific applications in various fields, making it a valuable compound in scientific research and industry.
Properties
CAS No. |
32680-41-4 |
---|---|
Molecular Formula |
C16H28ClN3O5S |
Molecular Weight |
409.9 g/mol |
IUPAC Name |
[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;chloride;pentahydrate |
InChI |
InChI=1S/C16H18N3S.ClH.5H2O/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;;;;;;/h5-10H,1-4H3;1H;5*1H2/q+1;;;;;;/p-1 |
InChI Key |
MPJUMPKAHSMDLF-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.O.O.O.O.O.[Cl-] |
Origin of Product |
United States |
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